![molecular formula C18H21NO B12540079 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol CAS No. 667919-41-7](/img/structure/B12540079.png)
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol is a complex organic compound that features a phenol group and an indane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Indane Moiety: Starting from a suitable precursor, the indane structure can be synthesized through cyclization reactions.
Coupling with Phenol: The final step involves coupling the indane derivative with a phenol group under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group might yield quinones, while reduction of the amino group could produce secondary amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}aniline: Similar structure but with an aniline group instead of phenol.
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}methanol: Similar structure but with a methanol group instead of phenol.
Uniqueness
The presence of the phenol group in 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol might confer unique properties such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activity.
特性
CAS番号 |
667919-41-7 |
|---|---|
分子式 |
C18H21NO |
分子量 |
267.4 g/mol |
IUPAC名 |
4-[(2R)-2-(2,3-dihydro-1H-inden-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C18H21NO/c1-13(10-14-6-8-18(20)9-7-14)19-17-11-15-4-2-3-5-16(15)12-17/h2-9,13,17,19-20H,10-12H2,1H3/t13-/m1/s1 |
InChIキー |
KEEDRLMBBBLNDD-CYBMUJFWSA-N |
異性体SMILES |
C[C@H](CC1=CC=C(C=C1)O)NC2CC3=CC=CC=C3C2 |
正規SMILES |
CC(CC1=CC=C(C=C1)O)NC2CC3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
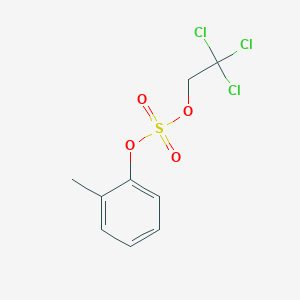
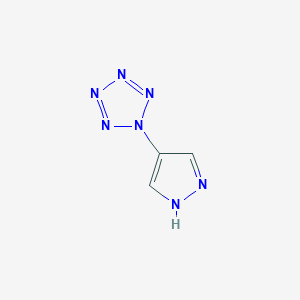
![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
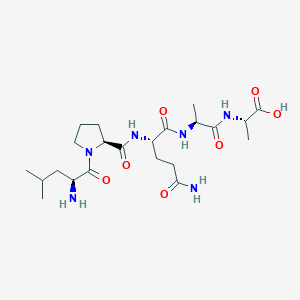
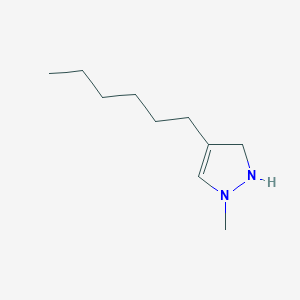
![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
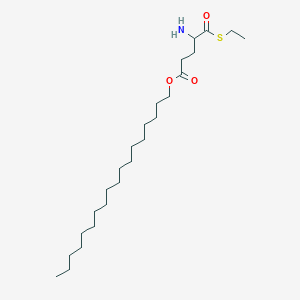
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
